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molecular formula C10H10N2O B8560750 1-Diazonio-4-phenylbut-1-en-2-olate CAS No. 10290-42-3

1-Diazonio-4-phenylbut-1-en-2-olate

Cat. No. B8560750
M. Wt: 174.20 g/mol
InChI Key: ODTNRWGIIUZDHW-UHFFFAOYSA-N
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Patent
US06200998B1

Procedure details

A solution of hydrocinnamoyl chloride (10.00 grams; 100 mL dry diethyl ether) was carefully added to freshly prepared etherial diazomethane (85.6 grams Diazald; 100 mL dry ethyl ether) at 0° C. The reaction was held at 0° C. until outgassing subsided (15 minutes), then raised to room temperature (15 minutes). Acetic acid (5.0 mL) was added and the reaction partitioned (pH4 pthalate buffer and methyl tert-butyl ether). The organic was washed with water, dried over MgSO4 and filtered to provide, upon evaporation, an oil containing the title compound. The crude product was used with no further purification or delay.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:12](=[CH2:14])=[N-:13]>C(O)(=O)C>[N+:12](=[CH:14][C:1](=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[N-:13]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=[N-])=C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 0° C. until outgassing
CUSTOM
Type
CUSTOM
Details
(15 minutes)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction partitioned (pH4 pthalate buffer and methyl tert-butyl ether)
WASH
Type
WASH
Details
The organic was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide, upon evaporation

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=CC(CCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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